N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE
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Overview
Description
N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with an ethoxyphenyl group, a fluorine atom, and a thiomorpholino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s worth noting that both quinoline and thiophene derivatives, which are part of the compound’s structure, have been associated with a variety of biological activities . Quinoline derivatives, for instance, have been used as scaffolds in drug discovery and play a significant role in medicinal chemistry . Thiophene derivatives, on the other hand, have been found to exhibit properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Mode of Action
Quinoline derivatives are known to interact with various enzymes and receptors, influencing cellular processes . Similarly, thiophene derivatives can interact with different biological targets, leading to various cellular responses .
Biochemical Pathways
For instance, quinoline derivatives have been reported to inhibit phosphodiesterase 3 (PDE3), a key enzyme in the regulation of cardiac contractility . Thiophene derivatives, on the other hand, have been associated with various pharmacological properties, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The lipophilicity of a compound can influence its pharmacokinetic properties, including absorption and distribution
Result of Action
Given the biological activities associated with quinoline and thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline, 6-fluoroquinoline, and thiomorpholine. The synthetic route may involve the following steps:
Nitration and Reduction: Nitration of 4-ethoxyaniline followed by reduction to obtain the corresponding amine.
Quinoline Formation: Cyclization reactions to form the quinoline core.
Substitution Reactions: Introduction of the fluorine atom and thiomorpholino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industry: The compound’s unique properties make it useful in the synthesis of other complex organic molecules and as a precursor in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (4-((4-Methoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- (4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
Uniqueness
Compared to similar compounds, N-(4-ETHOXYPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s lipophilicity, electronic properties, and overall biological activity. The ethoxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[4-(4-ethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-2-28-17-6-4-16(5-7-17)25-21-18-13-15(23)3-8-20(18)24-14-19(21)22(27)26-9-11-29-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIZYQRHKWCEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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